![molecular formula C14H17N3OS2 B11168553 N-{5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B11168553.png)
N-{5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide
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Overview
Description
N-{5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 3-phenylpropylamine with carbon disulfide and hydrazine hydrate to form the intermediate 5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazole. This intermediate is then reacted with propanoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
N-{5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and ability to inhibit certain enzymes.
Mechanism of Action
The mechanism of action of N-{5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide involves its interaction with specific molecular targets. The thiadiazole ring can mimic biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This can lead to the inhibition of enzyme activity, disruption of cellular processes, or induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide
- N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide
- 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives
Uniqueness
N-{5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide is unique due to its specific sulfanyl and propanamide substituents, which confer distinct chemical and biological properties. These modifications can enhance its binding affinity to molecular targets, improve its stability, and increase its biological activity compared to other thiadiazole derivatives .
Properties
Molecular Formula |
C14H17N3OS2 |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-[5-(3-phenylpropylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C14H17N3OS2/c1-2-12(18)15-13-16-17-14(20-13)19-10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,15,16,18) |
InChI Key |
QPMBDIXGLKOLQE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCCCC2=CC=CC=C2 |
Origin of Product |
United States |
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